(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone (1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034348-31-5
VCID: VC7714830
InChI: InChI=1S/C20H24N6O/c1-23-9-4-7-17(23)20(27)25-13-11-24(12-14-25)19-18-15-5-2-3-6-16(15)22-26(18)10-8-21-19/h4,7-10H,2-3,5-6,11-14H2,1H3
SMILES: CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Molecular Formula: C20H24N6O
Molecular Weight: 364.453

(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

CAS No.: 2034348-31-5

Cat. No.: VC7714830

Molecular Formula: C20H24N6O

Molecular Weight: 364.453

* For research use only. Not for human or veterinary use.

(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone - 2034348-31-5

Specification

CAS No. 2034348-31-5
Molecular Formula C20H24N6O
Molecular Weight 364.453
IUPAC Name (1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H24N6O/c1-23-9-4-7-17(23)20(27)25-13-11-24(12-14-25)19-18-15-5-2-3-6-16(15)22-26(18)10-8-21-19/h4,7-10H,2-3,5-6,11-14H2,1H3
Standard InChI Key XJHKHUHMXVJIME-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s molecular formula, C₂₀H₂₄N₆O, reflects a 364.453 g/mol molecular weight. Its IUPAC name, (1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone, delineates three critical components:

  • 1-Methylpyrrole: A five-membered aromatic ring with a methyl substituent at the N1 position, contributing π-electron density and hydrophobic interactions.

  • Piperazine: A six-membered diamine ring facilitating solubility and serving as a linker between structural domains.

  • 7,8,9,10-Tetrahydropyrazino[1,2-b]indazole: A fused bicyclic system combining a partially saturated pyrazine ring with an indazole core, enabling hydrogen bonding and planar interactions.

The SMILES string (CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4) and InChIKey (XJHKHUHMXVJIME-UHFFFAOYSA-N) provide unambiguous stereochemical representation.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2034348-31-5
Molecular FormulaC₂₀H₂₄N₆O
Molecular Weight364.453 g/mol
IUPAC Name(1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
SMILESCN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
SolubilityNot publicly available

Physicochemical Properties

While experimental data on solubility, melting point, and stability are absent in public domains, computational predictions suggest moderate hydrophobicity (LogP ≈ 2–3) due to the pyrrole and indazole systems. The piperazine moiety may enhance water solubility at physiological pH via protonation.

Synthetic Routes and Manufacturing Considerations

Proposed Synthetic Pathways

Although detailed protocols for this specific compound are proprietary, analogous molecules suggest a multi-step strategy:

  • Indazole Core Functionalization: Nitration or alkylation of 1H-indazole precursors to introduce the tetrahydropyrazino group.

  • Piperazine Coupling: Reacting 1-methylpyrrole-2-carbonyl chloride with piperazine under Schotten-Baumann conditions to form the methanone linkage.

  • Ring Closure: Cyclocondensation of the tetrahydropyrazinoindazol intermediate with the piperazine-pyrrole conjugate using dehydrating agents (e.g., POCl₃).

Table 2: Hypothetical Reaction Conditions

StepReagents/Conditions
Indazole NitrationHNO₃, H₂SO₄, 0–5°C
Piperazine Acylation1-Methylpyrrole-2-carbonyl chloride, DIPEA, DCM, RT
CyclizationPOCl₃, reflux, 12 h

Industrial Scalability

Continuous flow reactors could optimize exothermic steps (e.g., nitration), while automated purification systems (HPLC, crystallization) ensure batch consistency. Regulatory challenges include controlling genotoxic impurities from chlorinated solvents.

Research Gaps and Future Directions

Unresolved Questions

  • ADME/Toxicity: No in vivo pharmacokinetic or safety data exist.

  • Target Identification: Proteomic studies (e.g., affinity chromatography) are needed to map binding partners.

  • Stereochemical Impact: The compound’s chiral centers (if present) could influence bioactivity, necessitating enantioselective synthesis.

Recommended Studies

  • High-Throughput Screening: Test against kinase panels and microbial strains.

  • QSPR Modeling: Predict absorption and metabolism using in silico tools.

  • Crystallography: Resolve 3D structure to guide lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator